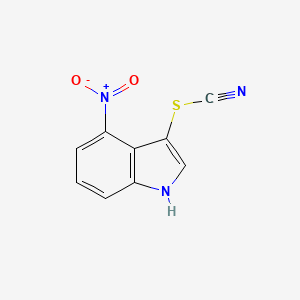
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole (CPMPO) is an organic compound belonging to the class of oxadiazoles. It is a five-membered heterocyclic compound containing a nitrogen atom and a sulfur atom in its ring structure. CPMPO is a versatile compound which has been widely studied for its various applications in scientific research. It has been used to synthesize a variety of compounds, as a catalyst for various reactions, and as a reagent for various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been used for a variety of scientific research applications. It has been used as a catalyst for various reactions, such as the synthesis of 1,2,4-triazoles and 1,3,5-triazines. It has also been used as a reagent for various biochemical and physiological studies. For example, it has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones on the body. In addition, this compound has been used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on cancer cells.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound reacts with the active site of enzymes, which then triggers a cascade of biochemical reactions that lead to the desired effect. This compound is also believed to be able to interact with other molecules, such as proteins and nucleic acids, which may further influence the biochemical reactions that take place.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects, as well as to have anti-tumor effects. In addition, this compound has been shown to have antioxidant and anti-oxidant properties, as well as to have anti-bacterial and anti-viral properties. Finally, this compound has been shown to have anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, this compound is relatively easy to synthesize and can be used in a variety of reactions. However, one of the main limitations of this compound is that it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further explore its potential as a catalyst for various reactions. In addition, further research could be conducted to explore its potential as a reagent for various biochemical and physiological studies. Finally, further research could be conducted to explore its potential as an anti-tumor agent or as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
5-cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)11-13-12(15-14-11)10-6-7-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMFVCLWJGZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)

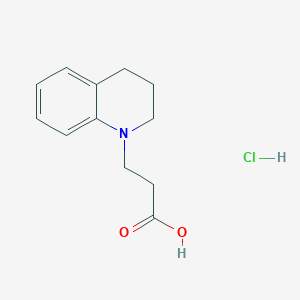

![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)

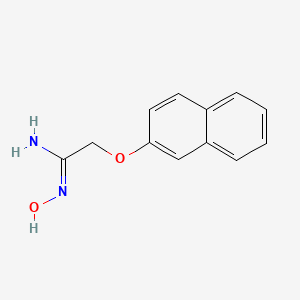
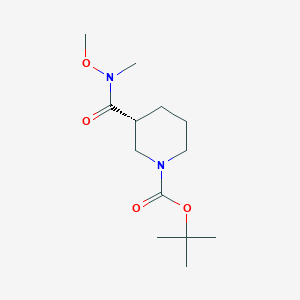
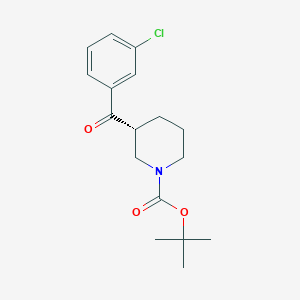
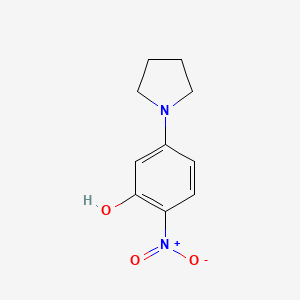
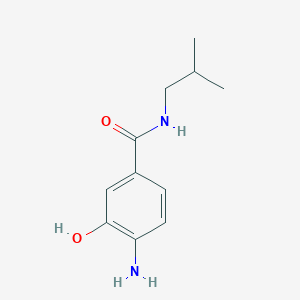
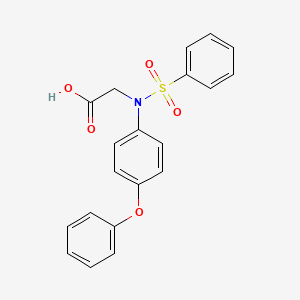
![Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3163585.png)
